molecular formula C21H19N3O5S B15011744 N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide

Cat. No.: B15011744
M. Wt: 425.5 g/mol
InChI Key: XNXXQIRQGOQBNN-UHFFFAOYSA-N
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Description

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group, a phenyl group, and a nitrobenzenesulfonamido moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to affect serotonin and dopamine turnover in the brain, suggesting its potential role in modulating neurotransmitter activity . Additionally, it may interact with calcium channels and serotonin receptors, contributing to its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(N-phenyl2-nitrobenesulfonamido)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to modulate neurotransmitter activity and interact with various molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H19N3O5S/c25-21(22-15-17-9-3-1-4-10-17)16-23(18-11-5-2-6-12-18)30(28,29)20-14-8-7-13-19(20)24(26)27/h1-14H,15-16H2,(H,22,25)

InChI Key

XNXXQIRQGOQBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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